REACTION_SMILES
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[K+:15].[K+:16].[N+:1](=[O:2])([O-:3])[c:4]1[cH:5][c:6]2[c:11]([cH:12][cH:13]1)[NH:10][C:9](=[O:14])[CH2:8][CH2:7]2.[O-:17][C:18]([O-:19])=[O:20].[O:22]=[CH:23][N:24]([CH3:25])[CH3:26].[OH2:21]>>[N+:1](=[O:2])([O-:3])[c:4]1[cH:5][c:6]2[c:11]([cH:12][cH:13]1)[N:10]([CH3:18])[C:9](=[O:14])[CH2:8][CH2:7]2
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[K+]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[K+]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C1CCc2cc([N+](=O)[O-])ccc2N1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C([O-])[O-]
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Name
|
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CN(C)C=O
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O
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Name
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Type
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product
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Smiles
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CN1C(=O)CCc2cc([N+](=O)[O-])ccc21
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |